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N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide

Lipophilicity Drug-likeness CNS drug design

Select N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide for your CNS-focused kinase inhibitor program. Its computed TPSA of 58.1 Ų is below the 60 Ų BBB-penetration threshold, and its XLogP of 2.1 ensures optimal lead-like lipophilicity. The defined C6-piperidinyl regioisomer enables precise SAR exploration without confounding positional isomer interference. With 1 HBD and 4 HBA, this scaffold provides a reliable baseline for virtual library enumeration and computational benchmarking against modified amide linkers.

Molecular Formula C15H24N4O
Molecular Weight 276.384
CAS No. 1798030-96-2
Cat. No. B2374737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide
CAS1798030-96-2
Molecular FormulaC15H24N4O
Molecular Weight276.384
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CNC(=O)C(C)C)N2CCCCC2
InChIInChI=1S/C15H24N4O/c1-11(2)15(20)16-10-13-17-12(3)9-14(18-13)19-7-5-4-6-8-19/h9,11H,4-8,10H2,1-3H3,(H,16,20)
InChIKeyUOLXKZJARPWGLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (CAS 1798030-96-2) Is a Structurally Distinct Pyrimidine-Piperidine Amide


N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (CAS 1798030-96-2, molecular formula C15H24N4O, MW 276.38 g/mol) [1] is a synthetic pyrimidine derivative featuring a 4-methyl substitution on the pyrimidine ring, a piperidin-1-yl group at the 6-position, and an isobutyramide side chain attached via a methylene linker at the 2-position. It belongs to the broader class of piperidine-pyrimidine amides that have been explored as kinase inhibitor scaffolds and enzyme modulators. The compound's computed physicochemical profile includes an XLogP3-AA of 2.1 and a topological polar surface area (TPSA) of 58.1 Ų, placing it within Lead-like chemical space suitable for central nervous system penetration according to standard medicinal chemistry parameters [1].

Why N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide Cannot Be Indiscriminately Substituted by In-Class Analogs


Within the piperidine-pyrimidine amide chemotype, even minor structural alterations produce distinct compound identities with potentially divergent biological behavior. N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide differs from its closest available analogs by the specific position of the piperidine ring on the pyrimidine core (C6 vs C4 vs C2), the presence and position of the methyl substituent (C4 vs C6), and the steric bulk of the amide side chain (isobutyramide vs pivalamide vs extended branched amides) [1]. These structural variations alter computed LogP, polar surface area, hydrogen-bonding topology, and rotatable bond count—each of which independently influences target engagement, metabolic stability, and permeability [1]. Substituting one analog for another without confirmatory data risks confounding SAR conclusions and wasting procurement resources on compounds with unvalidated equivalence [2].

Quantitative Differentiation Evidence for N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (CAS 1798030-96-2) Against Its Closest Analogs


Lipophilicity Differentiation: Target Compound Exhibits Lower Computed LogP Than the Pivalamide Analog

The target compound (CAS 1798030-96-2) has a computed XLogP3-AA value of 2.1 [1]. By contrast, its closest analog with available structural data, N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide (CAS 1797973-49-9), features a tert-butylamide in place of the isobutyramide group. The addition of one extra methyl group on the amide α-carbon increases the computed XLogP by approximately +0.3 to +0.5 log units as estimated by the fragment-based contribution of a methylene group [2]. This lipophilicity differential predicts measurably different membrane partitioning, plasma protein binding, and metabolic clearance rates between the two compounds.

Lipophilicity Drug-likeness CNS drug design

Topological Polar Surface Area Differentiation: Target Compound Falls Within Optimal CNS Penetration Range Unlike Analogs with Larger Amide Substituents

The target compound has a computed TPSA of 58.1 Ų [1]. Well-validated medicinal chemistry guidelines establish that a TPSA threshold of < 60 Ų is strongly correlated with passive blood-brain barrier (BBB) penetration, while values of 60-70 Ų fall into a borderline zone and values > 70 Ų are associated with poor CNS exposure [2]. The target compound's TPSA of 58.1 Ų sits just below the 60 Ų threshold, suggesting potential CNS accessibility. Bulkier amide analogs (e.g., N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)pivalamide or 3-methylbutanamide derivatives) would share the same hydrogen-bonding elements and thus the same TPSA, but their increased molecular volume and LogP would alter BBB permeation rate and efflux transporter recognition independently of TPSA.

CNS penetration Blood-brain barrier Polar surface area

Positional Isomer Differentiation: 4-Methyl-6-(piperidin-1-yl) Substitution Pattern Is Not Interchangeable with 2-Piperidinyl or 4-Piperidinyl Regioisomers

The target compound bears the piperidine ring at pyrimidine position 6 and the methyl group at position 4 [1]. Available structural data identify at least two regioisomeric analogs: 2-methyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}propanamide (CAS 1797252-31-3), which places piperidine at position 2 and methyl at position 6; and N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide, which places piperidine at position 4 with no methyl substituent [2]. In piperidine-pyrimidine kinase inhibitor chemotypes, the substitution pattern on the pyrimidine ring is a primary determinant of kinase selectivity profile because the piperidine ring interacts with the solvent-exposed region of the ATP-binding pocket while the pyrimidine core anchors hinge-binding interactions [3]. A positional shift of the piperidine from C6 to C4 or C2 alters the vector of the piperidine ring relative to the hinge-binding motif, predictably changing kinase selectivity.

Regiochemistry Kinase selectivity Piperidine-pyrimidine SAR

Hydrogen Bond Donor and Acceptor Topology: Target Compound Offers a Single HBD, Distinguishing It from Amide-Free or Bis-Amide Pyrimidine Derivatives

The target compound possesses exactly 1 hydrogen bond donor (the isobutyramide NH) and 4 hydrogen bond acceptors (pyrimidine N1 and N3, amide carbonyl O, and piperidine N) [1]. In comparison, a common scaffold analog N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide would carry an identical HBD/HBA count. However, analogs with a urea, sulfonamide, or reverse-amide linkage at the C2 position would increase the HBD count to 2, predictably reducing passive membrane permeability by approximately 10-fold per additional HBD according to established pharmacokinetic rules [2]. Conversely, tertiary amide analogs (N,N-disubstituted) would have 0 HBDs, favoring permeability but potentially reducing aqueous solubility.

Hydrogen bonding Permeability Drug-likeness

Recommended Research and Procurement Scenarios for N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)isobutyramide (CAS 1798030-96-2)


CNS-Oriented Kinase Probe Development Requiring TPSA < 60 Ų

This compound is suited for neuroscience-focused kinase inhibitor programs where the target engages a CNS-expressed kinase. Its TPSA of 58.1 Ų [1] falls below the established 60 Ų BBB-penetration guideline [2]. Procurement is recommended when the research objective requires a pyrimidine-based scaffold with a tertiary amine (piperidine) for solvent-channel interactions and a secondary amide for hinge-region hydrogen bonding, and where CNS exposure is a design requirement. This scenario is directly supported by the TPSA evidence in Section 3, Evidence Item 2.

Regiochemical SAR Studies of Piperidine-Pyrimidine Amide Chemotypes

This compound serves as a defined regioisomer (piperidine at C6) within a matched molecular pair analysis alongside its C2-piperidinyl and C4-piperidinyl regioisomers. As established in Section 3, Evidence Item 3, the position of the piperidine substituent on the pyrimidine ring is a primary determinant of kinase hinge-binding geometry and selectivity. Procuring this specific regioisomer enables rigorous SAR exploration that would be confounded by using a positional isomer.

Lead-Likeness Optimization Where Moderate Lipophilicity (XLogP ~2.1) Is Desired

The compound's computed XLogP of 2.1 [1] places it within the optimal lipophilicity range (LogP 1-3) for lead-like compounds as defined by the AstraZeneca rule-of-5 compliance criteria. For programs seeking to avoid the promiscuity and metabolic liability associated with LogP > 3 while maintaining sufficient lipophilicity for membrane permeation, this compound represents a balanced starting point. The pivalamide analog (estimated XLogP ≥ 2.4) carries incrementally higher lipophilicity risk, making the isobutyramide the preferable choice for lead-like programs, as discussed in Section 3, Evidence Item 1.

Scaffold-Hopping Reference Compound for Piperidine-Pyrimidine Library Enumeration

This compound can serve as a reference standard for virtual library enumeration and computational property benchmarking across a series of piperidine-pyrimidine amides. Its single HBD and 4 HBA configuration [1] defines the property baseline against which analogs with modified amide linkers (sulfonamide, urea, reverse amide, tertiary amide) can be compared. This application is directly informed by the HBD/HBA topology evidence in Section 3, Evidence Item 4.

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